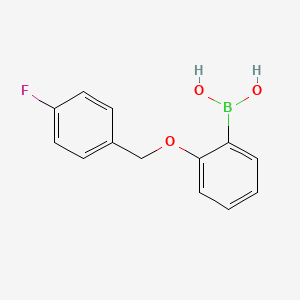

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid

Übersicht

Beschreibung

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid: is a boronic acid derivative that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-fluorobenzyl)oxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and a potential candidate for various biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Formation of the (4-Fluorobenzyl)oxy Intermediate: This step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the (4-fluorobenzyl)oxy intermediate.

Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or a borane derivative.

Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or other electrophiles.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Boronate esters or borane derivatives.

Substitution: Substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Biology and Medicine: The compound has shown potential in targeting disease-causing protein receptors and enzymes. It is being explored for its ability to inhibit specific enzymes associated with cancer and inflammatory diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role in facilitating efficient chemical transformations makes it a valuable reagent in large-scale chemical manufacturing.

Wirkmechanismus

The mechanism of action of (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the (4-fluorobenzyl)oxy group, making it less specific in certain reactions.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a (4-fluorobenzyl)oxy group, leading to different reactivity and applications.

4-(2-Fluorobenzyloxy)phenylboronic acid: Similar structure but with the fluorine atom positioned differently, affecting its chemical properties and reactivity.

Uniqueness: (2-((4-Fluorobenzyl)oxy)phenyl)boronic acid stands out due to its unique (4-fluorobenzyl)oxy substitution, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and targeted chemical transformations.

Biologische Aktivität

(2-((4-Fluorobenzyl)oxy)phenyl)boronic acid, also known as 4-(4-fluorobenzyl)phenylboronic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₁BFO₃, with a molecular weight of approximately 246.04 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Target Proteins and Enzymes

The primary targets of this compound include specific protein receptors and enzymes associated with cancer and inflammatory diseases. The compound interacts with these targets by binding to their active sites, inhibiting their function and thereby preventing disease progression .

Biochemical Pathways

The inhibition of disease-associated proteins leads to disruptions in several crucial biochemical pathways. For instance, the compound may interfere with pathways involved in cell proliferation and survival, particularly in cancer cells. This disruption can result in observable cellular effects such as apoptosis or reduced cell migration .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's effectiveness is often compared to established chemotherapeutics, demonstrating lower IC50 values, which indicate a higher potency against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Studies reveal moderate activity against pathogens such as Candida albicans and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values suggesting potential as an antibacterial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | < 10 µM | |

| Antimicrobial | E. coli | 50 µg/mL | |

| Antimicrobial | Candida albicans | 100 µg/mL |

Case Study: Inhibition of Autotaxin

A notable study focused on the inhibition of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammatory diseases. The boronic acid moiety of the compound was shown to interact effectively with the threonine oxygen nucleophile at the ATX active site. This interaction was confirmed through structural analysis, revealing a covalent binding mechanism that significantly enhances the compound's inhibitory potency against ATX compared to other known inhibitors .

Eigenschaften

IUPAC Name |

[2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUHMAMWPTUWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584615 | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870779-01-4 | |

| Record name | B-[2-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870779-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.